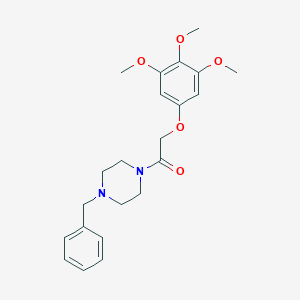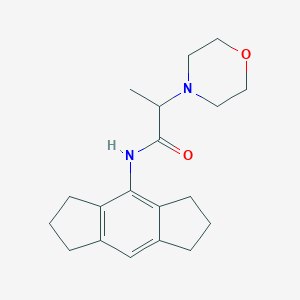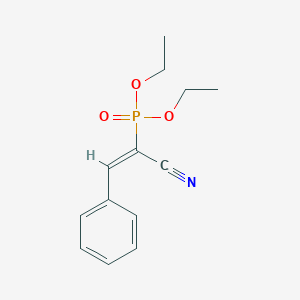
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester, commonly known as CPE, is a compound that has gained significant attention in scientific research due to its unique properties. CPE is a colorless liquid that is soluble in most organic solvents and is widely used as a reagent in organic synthesis.
作用機序
CPE acts as a Michael acceptor, which means that it can undergo nucleophilic addition reactions with various nucleophiles. This property makes CPE useful in organic synthesis as it can be used to introduce a cyano group into a molecule. CPE can also react with thiols to form thioethers, which makes it useful in the development of new materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of CPE. However, studies have shown that CPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. CPE has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One advantage of using CPE in lab experiments is its unique reactivity, which makes it useful in the synthesis of various organic compounds. However, CPE is highly toxic and requires careful handling. It is also expensive, which can limit its use in some lab experiments.
将来の方向性
There are several future directions for the use of CPE in scientific research. One potential application is in the development of new materials, such as polymers and nanomaterials. CPE could also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to explore the potential use of CPE as a chemotherapeutic agent and to investigate its biochemical and physiological effects in more detail.
Conclusion:
In conclusion, CPE is a compound that has gained significant attention in scientific research due to its unique properties. The synthesis of CPE involves several steps, including the reaction of ethyl cyanoacetate with phenylacetylene and the esterification of the resulting phosphonic acid with ethanol. CPE has been used in various scientific research applications, including as a fluorescent probe, a ligand for the preparation of metal complexes, and a reagent for the synthesis of various organic compounds. CPE has potential as a chemotherapeutic agent and has antibacterial and antifungal properties. While there are advantages to using CPE in lab experiments, such as its unique reactivity, careful handling is required due to its toxicity. Future research should explore the potential use of CPE in the development of new materials and investigate its biochemical and physiological effects in more detail.
合成法
The synthesis of CPE involves the reaction of ethyl cyanoacetate with phenylacetylene in the presence of a base, followed by the reaction of the resulting product with phosphorus trichloride and triethylamine. The final product is obtained by esterification of the resulting phosphonic acid with ethanol.
科学的研究の応用
CPE has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of various organic compounds. CPE has also been used in the development of new materials, such as polymers and nanomaterials.
特性
CAS番号 |
18896-73-6 |
|---|---|
分子式 |
C13H16NO3P |
分子量 |
265.24 g/mol |
IUPAC名 |
(E)-2-diethoxyphosphoryl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)13(11-14)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b13-10+ |
InChIキー |
SEZSXMSQCRWUAS-JLHYYAGUSA-N |
異性体SMILES |
CCOP(=O)(/C(=C/C1=CC=CC=C1)/C#N)OCC |
SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
正規SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
同義語 |
(α-Cyanostyryl)phosphonic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
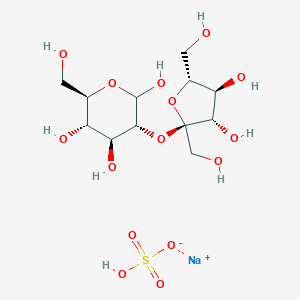
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
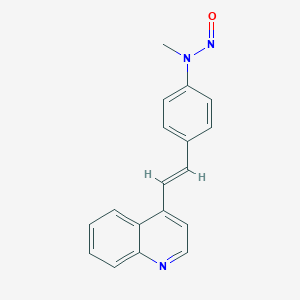
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
